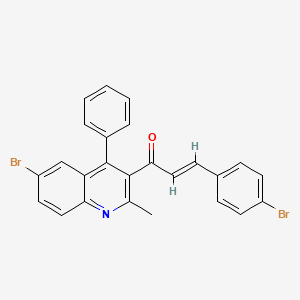![molecular formula C15H13N5O2S B2768268 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 688793-56-8](/img/no-structure.png)
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, such as the compound , can be achieved starting from a preformed pyrimidine ring or a pyridine ring . An improved synthesis method has been developed, which involves varying solvents, catalysts, and the use of microwave irradiation . This method was optimized using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 hours for classic conventional heating .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines, and one of them is pyrido[2,3-d]pyrimidines .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally similar to 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide has focused on their crystal structures to understand conformation and molecular interactions. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations between the pyrimidine and benzene rings, contributing to insights into their molecular geometry and potential reactivity patterns (Subasri et al., 2017).
Molecular Docking and Drug Likeness
The analysis of certain pyrimidine derivatives for their antiviral properties includes quantum chemical insights into their molecular structures and docking studies against SARS-CoV-2 protein. This research offers a foundation for understanding the potential of these compounds in therapeutic applications, particularly their interactions with viral proteins and their pharmacokinetic properties (Mary et al., 2020).
Anticancer and Antimicrobial Activities
Derivatives of thiazolidin-2-ylidene acetamides, which are structurally related to the query compound, have been synthesized and tested for their anticancer activity. This research indicates the potential of such compounds in developing targeted therapies for leukemia, showcasing their selectivity and potency against specific cancer cell lines (Horishny et al., 2021). Moreover, antimicrobial activity has been explored in compounds using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, highlighting the broad applicability of pyrimidine derivatives in combating bacterial and fungal infections (Hossan et al., 2012).
Vibrational Spectroscopy and Molecular Interactions
Vibrational spectroscopic techniques have provided insights into the molecular structures and interactions of compounds similar to 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide. These studies, through Raman and Fourier transform infrared spectroscopy, offer a deeper understanding of intermolecular hydrogen bonding and its impact on molecular stability and reactivity (Mary et al., 2022).
Novel Syntheses and Structural Features
Research into the synthesis of novel compounds featuring pyrimidine moieties has led to the development of unique heterocyclic compounds with significant biological activities. This includes the exploration of new synthetic pathways and the investigation of their structural features, which is crucial for the design of compounds with tailored properties for various scientific and therapeutic applications (Savchenko et al., 2020).
Mechanism of Action
Target of Action
It has been identified to have broad-spectrum antibacterial activity , suggesting that it may target key enzymes or proteins essential for bacterial growth and survival.
Mode of Action
Given its antimicrobial activity , it is plausible that it interacts with its targets in a way that inhibits their function, leading to the death or stunted growth of the bacteria.
Biochemical Pathways
Considering its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The compound has been suggested to have good traditional drug-like properties , indicating that it may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The compound has been shown to have broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that the compound’s action results in the inhibition of bacterial and fungal growth.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid, which is then coupled with pyridin-2-ylmethylamine to form the second intermediate, N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide. The final step involves the oxidation of the sulfide group to form the final product.", "Starting Materials": [ "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine", "thiourea", "acetic anhydride", "pyridin-2-ylmethanamine", "sodium periodate", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid", "a. Dissolve 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine (1.0 g, 4.5 mmol) and thiourea (0.5 g, 6.7 mmol) in acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide", "a. Dissolve 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid (0.5 g, 1.8 mmol) and pyridin-2-ylmethanamine (0.3 g, 2.7 mmol) in ethanol (10 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide as a yellow solid (0.4 g, 60% yield).", "Step 3: Oxidation of the sulfide group to form the final product", "a. Dissolve N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide (0.2 g, 0.5 mmol) in water (10 mL) and add sodium periodate (0.3 g, 1.4 mmol) and sodium bicarbonate (0.2 g, 2.4 mmol).", "b. Stir the mixture at room temperature for 2 hours.", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain the final product, 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide, as a yellow solid (0.1 g, 50% yield)." ] } | |
CAS RN |
688793-56-8 |
Product Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.36 |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23) |
InChI Key |
JWAYVWVBHASARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



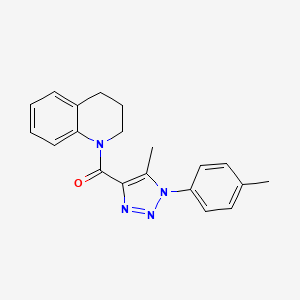
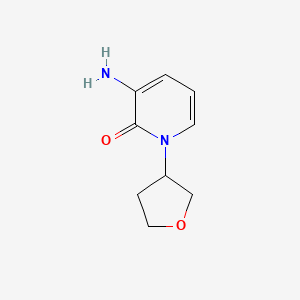

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)
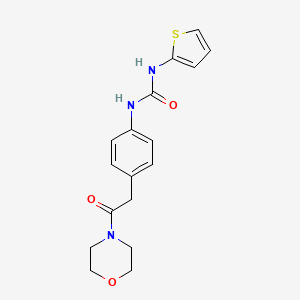
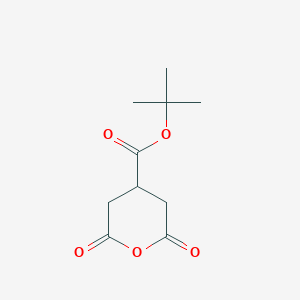

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)
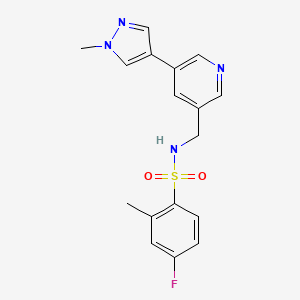
![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)
![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)
